胶原蛋白肽 III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Collagen Peptide III, also known as Collagen Type III, is a protein that is part of the extracellular matrix and is found in various soft connective tissues along with Type I collagen . Collagen peptides, including Collagen Peptide III, are derived from collagen through a process called hydrolysis, which breaks down the protein into smaller peptides . These peptides are easily digestible and have been shown to provide numerous health benefits .

Synthesis Analysis

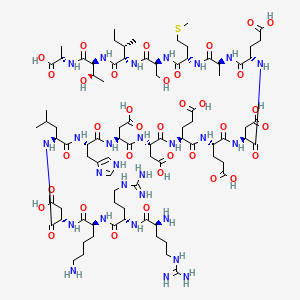

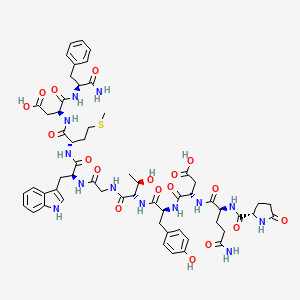

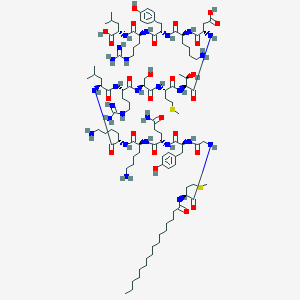

Recombinant humanized collagen type III (rhCol III) has been synthesized and it conforms to the theoretical amino acid sequence and has an advanced structure resembling bovine collagen . The characterization of rhCol III was mainly focused on the component and structure, including the molecular weight, amino acid contents, and their consistency with the theoretical design .Molecular Structure Analysis

The molecular structure of Collagen Peptide III is complex. It has been demonstrated that recombinant humanized collagen type III (rhCol III) conformed to the theoretical amino acid sequence and had an advanced structure resembling bovine collagen . Two-dimensional nuclear magnetic resonance (2D NMR) is a relatively new analytical technique that has become increasingly more utilized in the study of biological molecules .Chemical Reactions Analysis

Collagen peptides are typically prepared from animal connective tissues that are largely available as by-products of meat, poultry, and fish processing . The preparation process of antioxidant collagen hydrolysates is introduced, including the production and separation methods .Physical And Chemical Properties Analysis

Collagen Peptide III has specific structural, biological, and physicochemical properties . The addition of varying amounts of elastin to the constructs alters collagen fibrillogenesis, D-banding pattern length, and storage modulus .科学研究应用

生物材料

胶原蛋白肽 III 具有多层次的结构,表现出强大的生物学性能,使其成为生物材料的理想组成部分 {svg_1}. 它可以加工成各种形式,例如纤维、支架、膜、微球、水凝胶和海绵,用于特定应用 {svg_2}.

药物和基因递送

This compound 已用于药物和基因递送的生物医学应用 {svg_3}. 其独特的结构和性质使其成为将治疗剂递送到体内特定部位的优秀载体 {svg_4}.

组织修复

This compound 在组织修复中起着重要作用,包括骨骼、软骨、血管和角膜修复,以及伤口愈合 {svg_5}. 它提供结构支撑,调节细胞,并建立适合促进组织再生的微环境 {svg_6}.

皮肤再生

This compound 刺激皮肤成纤维细胞生长,并促进成纤维细胞中透明质酸的产生 {svg_7}. 这使其成为皮肤再生和抗衰老治疗中的重要成分 {svg_8}.

骨骼和软骨再生

This compound 已用于骨骼和软骨再生 {svg_9}. 它可以诱导成骨细胞和软骨细胞的分化,这是骨骼和软骨形成所必需的 {svg_10}.

心血管修复

This compound 在心血管修复中具有应用 {svg_11}. 它可以调节一氧化氮和可溶性细胞间黏附分子-I,这对维持心血管健康至关重要 {svg_12}.

柔性传感器和电子皮肤 (e-skin) 的开发

This compound 已用于柔性传感器和电子皮肤 (e-skin) 的开发 {svg_13}. 其独特的性质使其适合用于柔性电子产品 {svg_14}.

其他领域

This compound 也可能用于其他领域,例如肌母细胞、前脂肪细胞和 T 辅助细胞的开发 {svg_15}. 由于其独特的性质和生物活性,它具有广泛的应用 {svg_16}.

总之,this compound 由于其独特的性质和生物活性,在科学研究中具有广泛的应用。 它是一种重要的天然生物活性材料,已广泛应用于各个领域 {svg_17}.

作用机制

Target of Action

Collagen Peptide III, a member of the collagen family, plays a pivotal role in maintaining tissue integrity and function . It is involved in physiological processes like wound healing, hemostasis, and pathological conditions such as fibrosis and cancer . The primary targets of Collagen Peptide III include cellular processes essential for its synthesis and maturation, such as translation regulation and microRNA activity . Enzymes involved in collagen modification, such as prolyl-hydroxylases or lysyl-oxidases, are also indirect therapeutic targets . Furthermore, Collagen Peptide III can inhibit the activities of dipeptidyl peptidase-4, angiotensin-converting enzyme, and hypoxia-inducible factor prolyl hydroxylase .

Mode of Action

Collagen Peptide III interacts with its targets to modulate various biological processes. For instance, it stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells . These interactions result in changes in cellular behavior and phenotype, contributing to the compound’s therapeutic effects .

Biochemical Pathways

Collagen Peptide III affects several biochemical pathways. It is involved in the regulation of cellular processes essential for collagen synthesis and maturation . It also influences the activity of enzymes involved in collagen modification . Moreover, it plays a role in neuronal maturation, circuit formation, axon guidance, and synaptogenesis in the brain .

Pharmacokinetics

The pharmacokinetics of Collagen Peptide III is characterized by its bioavailability and absorption by the body. Collagen peptides are derived from collagen through a process called enzymatic hydrolysis, which breaks down the large collagen molecules into smaller peptides . This process results in collagen peptides with a low molecular weight, making them highly bioavailable and easily absorbed by the body .

Result of Action

The action of Collagen Peptide III leads to various molecular and cellular effects. It enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . It also stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells .

Action Environment

The action, efficacy, and stability of Collagen Peptide III can be influenced by environmental factors. For instance, changes in the structure and/or deposition of collagen can impact cellular signaling and tissue biomechanics in the brain, which in turn can alter cellular responses . Furthermore, the enzymatic process of collagen hydrolysis, which results in collagen peptides, can be influenced by environmental conditions .

未来方向

There is a growing interest in the use of collagen peptides for a number of purposes . Advances in chemistry, molecular biology, and bioinformatics are accelerating research in this field . The free-energy-based tool provides an alternative computational screening approach that impacts protein interaction search methods .

生化分析

Biochemical Properties

Collagen Peptide III exhibits powerful biological performance, interacting with various enzymes, proteins, and other biomolecules . It has a multi-hierarchical structure and can be processed into various forms such as fibrils, scaffolds, membranes, microspheres, hydrogels, and sponges for use in specific applications . The interaction between Collagen Peptide III and cells is mediated by its specific peptide repeat unit and triple helix structure . It regulates cell adhesion, proliferation, differentiation, and signal response by binding to specific receptors such as integrins, glycoproteins, and proteoglycan receptors .

Cellular Effects

Collagen Peptide III has significant effects on various types of cells and cellular processes. It can facilitate basal biological behaviors of human skin fibroblasts, such as adhesion, proliferation, and migration . It also enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . Furthermore, studies show that Collagen Peptide III can be beneficial for some extracellular matrix-expressing cell phenotypes .

Molecular Mechanism

The mechanism of action of Collagen Peptide III is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with cells mediated by its specific peptide repeat unit and triple helix structure, regulating their adhesion, proliferation, differentiation, and signal response .

Temporal Effects in Laboratory Settings

The effects of Collagen Peptide III change over time in laboratory settings. It has been shown that collagen-based scaffolds can promote wound healing through long-term effects, as opposed to the short-term effects of a single clinical treatment . Understanding the thermal stability of Collagen Peptide III is also of great significance for practical applications .

Dosage Effects in Animal Models

The effects of Collagen Peptide III vary with different dosages in animal models. For instance, treatment with Collagen Peptide III increased the collagen content and ratio of type I to type III collagen in a dose-dependent manner, suggesting that Collagen Peptide III improved skin laxity by changing skin collagen quantitatively and qualitatively .

Metabolic Pathways

Collagen Peptide III is involved in several metabolic pathways. Proline availability, regulated by collagen biosynthesis/degradation ratio and endogenous synthesis of this amino acid, influences redox balance, DNA biosynthesis, epigenetic modifications, apoptosis, and autophagy .

Transport and Distribution

Collagen Peptide III is transported and distributed within cells and tissues. It is synthesized by cells as a pre-procollagen . The signal peptide is cleaved off producing a procollagen molecule. Three identical type III procollagen chains come together at the carboxy-terminal ends, and the structure is stabilized by the formation of disulphide bonds .

Subcellular Localization

The subcellular localization of Collagen Peptide III and its effects on activity or function are complex. It is synthesized by cells as a pre-procollagen . After the signal peptide is cleaved off, a procollagen molecule is produced. This molecule then undergoes further modifications and assembly processes to form the mature Collagen Peptide III .

属性

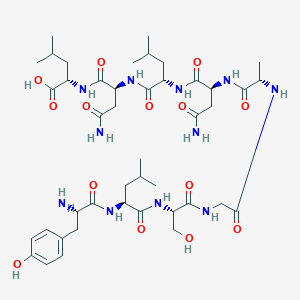

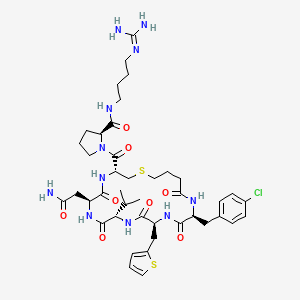

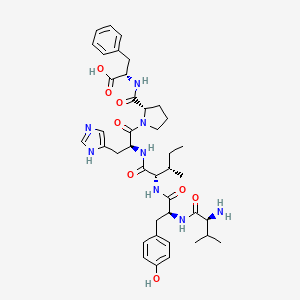

| { "Design of the Synthesis Pathway": "The synthesis pathway for Collagen peptide III involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Coupling reagents (e.g. HBTU, HATU, DIC)", "Protecting groups (e.g. Fmoc, t-Boc)", "Cleavage reagents (e.g. TFA, HF)" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Addition of the next protected amino acid to the growing peptide chain", "Removal of the protecting group from the newly added amino acid", "Repeating steps 1-3 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Purification of the crude peptide using techniques such as HPLC or chromatography" ] } | |

| 1228371-11-6 | |

分子式 |

C24H38N8O9 |

分子量 |

582.61 |

储存 |

Common storage 2-8℃, long time storage -20℃. |

同义词 |

Collagen peptide III |

产品来源 |

United States |

Q1: What is the significance of increased pro-collagen peptide III expression in the context of cardiac remodeling?

A: Pro-collagen peptide III serves as a biomarker for fibroblast activity, which plays a crucial role in collagen synthesis and deposition [, ]. In the context of cardiac remodeling, studies have shown that reduced Connexin43 (Cx43) expression, a protein responsible for cell-to-cell communication, leads to enhanced fibroblast activity []. This increase in fibroblast activity is reflected in higher pro-collagen peptide III expression and ultimately contributes to excessive collagen deposition (fibrosis) in the heart. This excessive fibrosis disrupts the normal cardiac structure and electrical conduction, leading to an increased risk of arrhythmias [].

Q2: How does reduced Cx43 expression contribute to increased pro-collagen peptide III expression and fibrosis?

A: While the exact mechanisms linking reduced Cx43 expression to increased pro-collagen peptide III expression remain unclear, research suggests that reduced cell-to-cell coupling due to lower Cx43 levels might create a microenvironment that favors fibroblast proliferation and activity []. This could involve altered signaling pathways or changes in the extracellular matrix composition, ultimately promoting collagen synthesis and deposition. Further investigation is needed to elucidate the precise molecular pathways involved in this process.

Q3: Can you explain the role of pro-collagen peptide III as a biomarker in preclinical studies?

A: Pro-collagen peptide III, as a precursor to mature collagen, offers valuable insights into the dynamics of collagen synthesis and deposition. In preclinical studies, particularly those investigating liver fibrosis, measuring serum pro-collagen peptide III levels can indicate the extent of ongoing fibrogenesis []. This allows researchers to assess the effectiveness of antifibrotic therapies by monitoring changes in pro-collagen peptide III levels in response to treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。